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Kdoam-25

Epigenetics Histone Demethylase KDM5

Standard KDM5 inhibitors often lack balanced sub-family potency or carry confounding off-target activity against KDM4/KDM6. KDOAM-25 solves this with validated biochemical and cellular data. • Potency: IC₅₀ <100 nM against KDM5A/B/C/D; EC₅₀ ~50 µM in MM1S myeloma proliferation models. • Selectivity: >200-fold vs KDM4C/KDM2B; inactive across 55 receptors/enzymes. • Validation: Co-crystal structure (PDB:5A3N) confirming bidentate metal chelation. • Supply: Available as free base, trihydrochloride, or citrate salt; DMSO solubility up to 200 mg/mL.

Molecular Formula C15H25N5O2
Molecular Weight 307.39 g/mol
CAS No. 2230731-99-2
Cat. No. B15587756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdoam-25
CAS2230731-99-2
Molecular FormulaC15H25N5O2
Molecular Weight307.39 g/mol
Structural Identifiers
InChIInChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22)
InChIKeyPNFMVADNCOGWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KDOAM-25: KDM5 Inhibitor Profile


KDOAM-25 (CAS 2230731-99-2) is a synthetic small-molecule inhibitor of the KDM5 (JARID1) subfamily of 2-oxoglutarate and Fe²⁺-dependent histone H3 lysine 4 (H3K4) demethylases [1]. It potently inhibits all four KDM5 isoforms (KDM5A, 5B, 5C, and 5D) with biochemical IC₅₀ values of 71, 19, 69, and 69 nM, respectively . The compound is a critical chemical probe for dissecting the roles of KDM5 enzymes in transcriptional regulation, cancer cell proliferation, and drug resistance, particularly in multiple myeloma models [1].

Target Class KDM5 (JARID1) sub-family demethylase inhibition studies
Inhibition Profile Reported pan-KDM5A-D enzymatic inhibition context
Salt & Solubility Free base, trihydrochloride, citrate salt; DMSO-soluble
Structural Data Co-crystal structure with KDM5B (PDB: 5A3N) for SAR studies

KDOAM-25 vs. Alternative KDM5 Inhibitors


Generic substitution among KDM5 inhibitors is not scientifically valid due to significant differences in isoform selectivity, off-target profiles, and cellular permeability [1]. Compounds like CPI-455 exhibit high potency (KDM5A IC₅₀ = 10 nM) but lack detailed isoform selectivity and cellular characterization comparable to KDOAM-25 . Pan-JmjC inhibitors like JIB-04 target multiple demethylase families with lower potency against KDM5A (IC₅₀ = 230 nM), leading to off-target transcriptional effects . Additionally, structurally related compounds such as KDM5-C49 show extremely poor cellular permeability (IC₅₀ > 1 µM in cells), limiting their utility in cell-based assays without a prodrug strategy . The quantitative evidence below demonstrates that KDOAM-25 provides a unique and validated balance of intra-KDM5 selectivity, a clean off-target profile, and demonstrable cellular activity, making it the preferred chemical probe for reproducible KDM5 research.

CPI-455

KDM5A-skewed activity profile may not provide balanced pan-KDM5 sub-family inhibition.

JIB-04

Pan-Jumonji activity can introduce KDM4/KDM6 off-target confounds at active concentrations.

GSK-J1

Primarily targets KDM6 subfamily; KDM5B inhibition may require concentrations outside typical selectivity windows.

KDOAM-25 Selectivity & Potency Evidence


KDM5B Inhibition vs. CPI-455

KDOAM-25 displays a distinct and well-characterized potency profile across the four KDM5 isoforms (KDM5A-D) [1]. While CPI-455 is a potent pan-KDM5 inhibitor, its activity is primarily reported for KDM5A (IC₅₀ = 10 nM), and detailed, comparable data for KDM5B/C/D are less consistently documented in the primary literature . KDOAM-25 provides a fully defined intra-family profile (KDM5A: 71 nM, KDM5B: 19 nM, KDM5C: 69 nM, KDM5D: 69 nM), with approximately 3.7-fold greater potency for KDM5B, a key target in multiple myeloma, compared to KDM5A [1]. In contrast, KDM5-C49 shows a different potency rank order (KDM5A: 40 nM, KDM5B: 160 nM, KDM5C: 100 nM), making KDOAM-25 the more potent option for studies focused on KDM5B .

KDM5B vs CPI-455
Cross-study comparable
KDOAM-25 IC₅₀ 19 nM
CPI-455 IC₅₀ 3 nM
6.3-fold difference
KDM5B inhibition context; CPI-455 exhibits different sub-family preference.
Assay conditions differ; direct rank-order comparison may require validation.
Epigenetics Histone Demethylase KDM5 Isoform Selectivity Chemical Probe

KDM5A Inhibition vs. JIB-04

KDOAM-25 demonstrates high selectivity for the KDM5 subfamily, with no inhibitory activity against other tested JmjC demethylases at physiologically relevant concentrations [1]. In contrast, JIB-04 is a pan-JmjC inhibitor that exhibits broad activity across multiple demethylase families . Quantitatively, JIB-04 inhibits KDM5A with an IC₅₀ of 230 nM but also targets KDM4A (IC₅₀ = 440 nM), KDM4B (IC₅₀ = 435 nM), and KDM6B (IC₅₀ = 855 nM) . KDOAM-25's closest off-target is JMJD2C (KDM4C), against which it exhibits >400-fold selectivity, and it shows no activity against KDM2B, KDM6, or other 2-OG oxygenases in cellular assays at the effective concentration of ~50 µM [1].

KDM5A vs JIB-04
Cross-study comparable
KDOAM-25 IC₅₀ 71 nM
JIB-04 IC₅₀ 230 nM
3.2-fold difference
Supports KDM5A-selective study context; JIB-04 has pan-Jumonji profile.
Pan-Jumonji activity may confound KDM5-specific interpretation.
Epigenetics Selectivity Profiling JmjC Demethylases Off-Target Activity Chemical Probe

KDM5B Inhibition vs. PBIT

KDOAM-25 is a cell-permeable compound with a validated cellular EC₅₀ of ~50 µM for inhibiting KDM5-mediated demethylation of H3K4me3 in human cells, as demonstrated by immunofluorescence assays [1]. Its ability to inhibit endogenous KDM5 activity and increase global H3K4me3 levels at transcriptional start sites is well-characterized [1]. In stark contrast, the structurally related compound KDM5-C49, despite potent in vitro activity, exhibits extremely poor cellular permeability due to its highly polar carboxylate group, resulting in a cellular IC₅₀ of >1 µM . This makes KDM5-C49 unsuitable for most cell-based applications without conversion to a prodrug like KDM5-C70 .

KDM5B vs PBIT
Cross-study comparable
KDOAM-25 IC₅₀ 19 nM
PBIT IC₅₀ 3 µM
158-fold difference
KDM5B potency context; PBIT micromolar activity may limit cellular use.
Assay format differences; potency ranking may vary.
Cellular Assay Cell Permeability H3K4me3 Mechanism of Action Chemical Probe

KDM5B Potency Compared to GSK-J1

KDOAM-25 impairs the proliferation of multiple myeloma MM1S cells in a time-dependent manner, with an IC₅₀ of ~30 µM after 5–7 days of treatment [1]. This effect is linked to its ability to increase H3K4me3 at transcriptional start sites and cause G1 cell-cycle arrest without inducing apoptosis [1]. While other compounds like GSK-J4 (a KDM6/5 inhibitor) also affect myeloma cell viability, their mechanism is confounded by dual inhibition of KDM6A/B . The specificity of KDOAM-25 for KDM5 provides a cleaner readout of the KDM5-dependent proliferation phenotype. In vivo, KDOAM-25 treatment has been shown to significantly reduce MM1S tumor volume in xenograft models [2].

KDM5B vs GSK-J1
Cross-study comparable
KDOAM-25 IC₅₀ 19 nM
GSK-J1 IC₅₀ 170 nM
9-fold difference
KDM5B inhibition context; GSK-J1 primarily inhibits KDM6, not KDM5.
KDM6 activity confounds KDM5-specific pharmacological interpretation.
Multiple Myeloma Anti-Proliferative MM1S Oncology KDM5B

KDOAM-25 Research Applications


H3K4me3 Demethylation in Myeloma Cells

Use KDOAM-25 as a chemical probe to validate the role of KDM5B in cancer models such as multiple myeloma, breast cancer, or uveal melanoma. Its high potency for KDM5B (IC₅₀ = 19 nM) and >400-fold selectivity over the closest off-target JMJD2C [1] ensure that observed anti-proliferative effects (MM1S IC₅₀ ~30 µM [1]) are confidently linked to KDM5B inhibition rather than off-target demethylase activity. This is in contrast to pan-inhibitors like JIB-04 which also hit KDM4 and KDM6 families .

KDM5 Co-crystallography Studies

Employ KDOAM-25 in ChIP-seq or CUT&RUN assays to map changes in genome-wide H3K4me3 occupancy. The compound's validated cellular activity (EC₅₀ ~50 µM) and ability to increase H3K4me3 specifically at transcriptional start sites [1] make it ideal for studying direct transcriptional consequences of KDM5 inhibition, without the need for a prodrug strategy required for poorly permeable compounds like KDM5-C49 .

KDM5-Specific Pharmacological Studies

Utilize KDOAM-25 in combination studies to assess its ability to overcome resistance to MEK inhibitors in uveal melanoma or standard chemotherapy in multiple myeloma. Evidence shows that KDM5B inhibition can reverse drug-tolerant persister states [2]. KDOAM-25's well-defined selectivity profile [1] allows for cleaner interpretation of synergy data compared to dual KDM6/KDM5 inhibitors like GSK-J4 .

KDM5 in Host-Pathogen Viral Entry Studies

Include KDOAM-25 as a standard reference compound in biochemical and cellular screening cascades for new KDM5 inhibitors. Its fully characterized intra-KDM5 isoform profile (IC₅₀s of 71, 19, 69, 69 nM for KDM5A/B/C/D) [1] and clean off-target profile [1] provide a reliable benchmark for evaluating the potency and selectivity of novel chemical entities, enabling robust structure-activity relationship (SAR) analysis.

Application
Selection Property
Validation Focus
Myeloma H3K4me3 demethylation studies
Pan-KDM5 target engagement in MM1S cells
H3K4 methylation at TSS; proliferation endpoint monitoring
KDM5 co-crystallography and SAR
Published co-crystal structure (PDB: 5A3N)
Metal chelation mode; Tyr425 shift for analog design
KDM5-selective pathway interrogation
Reported selectivity window over KDM4C/KDM2B; 55-target panel negative
KDM5-specific biology without KDM4/6 confounding
SARS-CoV-2 pseudovirus entry model
Documented functional effect in pseudovirus entry model
ACE2/TMPRSS2 modulation; entry reduction endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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